molecular formula C9H18O4 B1397770 Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate CAS No. 1218915-70-8

Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate

Cat. No.: B1397770
CAS No.: 1218915-70-8
M. Wt: 190.24 g/mol
InChI Key: PZVBRVVKJUAGAS-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate is an organic compound belonging to the ester family. It is characterized by its molecular structure, which includes a methoxyethoxy group attached to a 2,2-dimethylpropanoate backbone. This compound is known for its versatility and is used in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 3-(2-methoxyethoxy)-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for efficient and large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are typically employed.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 3-(2-methoxyethoxy)-2,2-dimethylpropanoic acid.

  • Reduction: The reduction product is 3-(2-methoxyethoxy)-2,2-dimethylpropanol.

  • Substitution: Various substituted esters or alcohols can be formed depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a solvent and reagent in organic synthesis due to its ability to dissolve a wide range of substances. Biology: It serves as a building block in the synthesis of biologically active molecules and pharmaceuticals. Medicine: Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate is used in the formulation of drug delivery systems and as an intermediate in the synthesis of therapeutic agents. Industry: It is employed in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The compound exerts its effects through its interactions with various molecular targets and pathways. For example, in drug delivery systems, it may interact with cell membranes to facilitate the transport of active pharmaceutical ingredients. The specific mechanism of action depends on the application and the molecular environment in which the compound is used.

Comparison with Similar Compounds

  • Methyl 3-(2-ethoxyethoxy)-2,2-dimethylpropanoate: Similar structure but with an ethoxyethoxy group instead of methoxyethoxy.

  • Methyl 3-(2-hydroxyethoxy)-2,2-dimethylpropanoate: Contains a hydroxyethoxy group instead of methoxyethoxy.

Uniqueness: Methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate is unique due to its methoxyethoxy group, which imparts specific solubility and reactivity properties that are not found in the similar compounds listed above.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique properties and reactivity make it a valuable compound in research and industry.

Properties

IUPAC Name

methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4/c1-9(2,8(10)12-4)7-13-6-5-11-3/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVBRVVKJUAGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCCOC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-hydroxy-2,2-dimethyl-propionate (2.72 mL, 21.28 mmol) in 3 mL of DMF is added 60% sodium hydride in mineral oil (1.70 g, 42.56 mmol) in one portion, followed by the addition of 2-bromoethyl methyl ether (4.0 mL, 42.56 mmol). The reaction mixture is stirred at room temperature for 3 hs. After this time, the reaction mixture is quenched with saturated aqueous NH4Cl solution and the product is extracted with DCM twice. The organics are combined and washed with water 4 times then brine, dried over Na2SO4, filtered and concentrated under reduced pressure to yield the title compound. Yield: 76%; 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.19 (6H, s), 3.36 (3H, s), 3.48 (2H, s), 3.48-3.52 (2H, m), 3.54-3.60 (2H, m), 3.67 (3H, s).
Quantity
2.72 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
76%

Synthesis routes and methods II

Procedure details

Sodium hydride (60% wt in oil) (3.14 g, 78 mmol) was added to a stirred solution of methyl 3-hydroxy-2,2-dimethylpropanoate (5 mL, 39.2 mmol) in DMF (5.6 mL) at 0° C., after 5 min 1-bromo-2-methoxyethane (7.4 mL, 78 mmol) was added dropwise, and the reaction mixture was allowed to stir for 3 h. The reaction was quenched with sat. NH4Cl (aq.) (30 mL) and the aqueous layer was extracted with DCM (2×50 mL), the combined organic layers were dried (MgSO4), filtered and concentrated in vacuo. The crude oil was dissolved in EtOAc (125 mL) and washed with water (3×40 mL), dried (MgSO4), filtered and concentrated in vacuo. The material was purified by vacuum distillation (68-69° C., 4.4 mbar) to afford methyl 3-(2-methoxyethoxy)-2,2-dimethylpropanoate (39) (1.83 g, 25%) as a colourless oil: 1H NMR (400 MHz, CDCl3) δ: 3.68 (s, 3H), 3.60-3.58 (m, 2H), 3.52-3.50 (m, 2H), 3.49 (s, 2H), 3.37 (s, 3H), 1.19 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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